molecular formula C9H12BrNO B1517509 [4-Bromo-2-(dimethylamino)phenyl]methanol CAS No. 1099693-37-4

[4-Bromo-2-(dimethylamino)phenyl]methanol

Cat. No.: B1517509
CAS No.: 1099693-37-4
M. Wt: 230.1 g/mol
InChI Key: WAPHXKHAIVOZND-UHFFFAOYSA-N
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Description

“[4-Bromo-2-(dimethylamino)phenyl]methanol” is a biochemical used for proteomics research . It has a molecular formula of C9H12BrNO and a molecular weight of 230.1 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that benzylic positions are reactive sites in organic molecules. They can undergo free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Pharmacology and Toxicology of Related Compounds

Research on N-Benzylphenethylamine ("NBOMe") hallucinogens, which are structurally related to phenethylamines, discusses the profound changes in perception and cognition mediated by 5-HT2A receptor activation. These compounds show high potency and affinity for the 5-HT2A receptor, leading to significant research interest in their pharmacological and toxicological profiles (Halberstadt, 2017).

Materials Science: Insulating Paper Degradation Detection

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Its presence, detected through thermal ageing tests and field samples, correlates with the degradation of cellulosic solid insulation in transformer mineral oil. This application highlights methanol's role in monitoring and diagnosing the health of electrical infrastructure (Jalbert et al., 2019).

Properties

IUPAC Name

[4-bromo-2-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPHXKHAIVOZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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